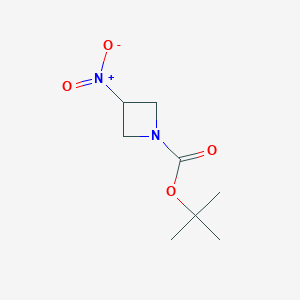

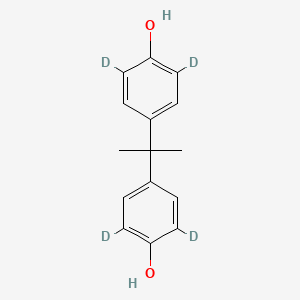

amine CAS No. 1247834-79-2](/img/structure/B1529261.png)

[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine

Overview

Description

“(5-Ethyl-1,3-thiazol-2-yl)methylamine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazole is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) . Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Thiazole derivatives, including (5-Ethyl-1,3-thiazol-2-yl)methylamine, have been found to possess significant antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections . The structural similarity to naturally occurring thiamine (vitamin B1) allows these compounds to interfere with bacterial metabolism, making them potent antimicrobial agents.

Anticancer Research

Thiazole compounds are also prominent in anticancer research. They form the backbone of drugs like tiazofurin, which has shown promise in treating certain types of cancer by inhibiting the synthesis of guanine nucleotides . Researchers are exploring modifications of the thiazole ring to enhance the compound’s selectivity and potency against cancer cells.

Antidiabetic Applications

The versatility of thiazole derivatives extends to the management of diabetes. By acting on various biological pathways, these compounds can modulate blood glucose levels. Their role in the synthesis of antidiabetic medications is an area of active research, with the potential to lead to more effective treatments .

Neuroprotective Therapies

Neurodegenerative diseases like Alzheimer’s can potentially be managed with thiazole derivatives. These compounds have shown neuroprotective effects, possibly due to their antioxidant properties and their ability to modulate neurotransmitter systems .

Anti-Inflammatory and Analgesic

Thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. They can be used to develop new medications that help alleviate pain and reduce inflammation, which is beneficial in conditions like arthritis .

Antihypertensive Effects

Compounds with a thiazole moiety have been associated with antihypertensive effects. They can influence vascular smooth muscle function and endothelial interactions, contributing to blood pressure regulation .

Antioxidant Properties

The antioxidant properties of thiazole derivatives make them candidates for combating oxidative stress-related disorders. They can scavenge free radicals and protect cells from oxidative damage, which is crucial in preventing chronic diseases .

Hepatoprotective Activities

Thiazole compounds may offer protection against liver damage. Their hepatoprotective activities are being studied for potential applications in treating liver disorders, where reducing inflammation and oxidative stress is key .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the production of inflammatory mediators, affecting the inflammatory response pathway .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (5-Ethyl-1,3-thiazol-2-yl)methylamine.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

properties

IUPAC Name |

1-(5-ethyl-1,3-thiazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-6-4-9-7(10-6)5-8-2/h4,8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJUOGJXOAGTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

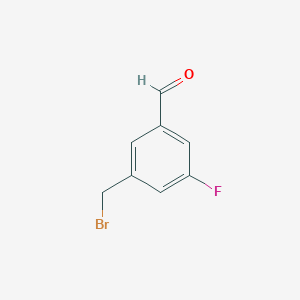

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)

![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)

![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)